N-butyl-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
N-butyl-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide: is a heterocyclic compound that belongs to the thiazine family. Thiazines are known for their diverse pharmacological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-(7-chloro-6-fluoro-1H-benzo[d]imidazol-2-yl)-3-arylprop-2-en-1-one with thiourea in a microwave-induced reaction . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green synthesis methods, which minimize the use of hazardous reagents and solvents, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-butyl-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazine derivatives with different oxidation states.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include various thiazine derivatives, sulfoxides, and sulfones, which have distinct chemical and biological properties .
Scientific Research Applications
N-butyl-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: The compound exhibits promising anti-inflammatory and anticancer activities, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-butyl-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate receptor activities, leading to its pharmacological effects. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 9-Methyl-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide
- 6-Methyl-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide
Uniqueness
N-butyl-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide stands out due to its unique N-butyl and dimethyl substitutions, which enhance its pharmacological properties and make it more effective in certain applications compared to its analogs .
Properties
Molecular Formula |
C19H22N2O3S |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-butyl-6,7-dimethyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C19H22N2O3S/c1-4-5-10-20-19(22)14-11-13(2)18-16(12-14)15-8-6-7-9-17(15)25(23,24)21(18)3/h6-9,11-12H,4-5,10H2,1-3H3,(H,20,22) |
InChI Key |
FJJRBFKRZLMASQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC2=C(C(=C1)C)N(S(=O)(=O)C3=CC=CC=C32)C |
Origin of Product |
United States |
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